An In-depth Technical Guide to the Chemical Structure of Corollin
An In-depth Technical Guide to the Chemical Structure of Corollin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of Corollin. Due to the limited availability of specific experimental data for Corollin in publicly accessible literature, this document combines confirmed structural information with established principles in organic synthesis, analytical chemistry, and toxicology of structurally related compounds.
Chemical Structure and Properties
Corollin is a complex organic molecule with the systematic IUPAC name [(2R,3R,4S,5R,6S)-3,6-dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate . Its core structure is a substituted oxane ring, a derivative of a hexose sugar, which is heavily functionalized with three 3-nitropropanoate ester groups.
The presence of multiple nitro groups and ester functionalities suggests that Corollin may exhibit significant biological activity. The stereochemistry of the oxane ring is precisely defined, which is crucial for its interaction with biological targets.
The following table summarizes the key physicochemical properties of Corollin, primarily sourced from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁N₃O₁₅ | --INVALID-LINK-- |
| Molecular Weight | 483.34 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,6-dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate | --INVALID-LINK-- |
| CAS Number | 63461-31-4 | --INVALID-LINK-- |
| Topological Polar Surface Area | 266 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 16 | --INVALID-LINK-- |
| Rotatable Bond Count | 13 | --INVALID-LINK-- |
Experimental Protocols
The synthesis of Corollin would likely involve the esterification of a protected glucose derivative with 3-nitropropionic acid or an activated form of it. A generalized workflow is presented below.
Detailed Hypothetical Protocol for Esterification:
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Preparation of Activated 3-Nitropropionic Acid: 3-Nitropropionic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[1]
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Esterification Reaction: A suitably protected glucose derivative, with hydroxyl groups at positions 4, 5, and the primary 6-position available for reaction, would be dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine). The activated 3-nitropropionic acid derivative would then be added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction would be stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours to days, with progress monitored by thin-layer chromatography (TLC).[1][2]
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Work-up and Purification: Upon completion, the reaction mixture would be quenched, extracted, and the organic layer washed and dried. The crude product would then be purified using column chromatography on silica gel to isolate the desired tri-esterified product.
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Deprotection: Any remaining protecting groups on the glucose core would be removed under appropriate conditions to yield Corollin.
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Final Purification: The final product would be purified by a high-performance liquid chromatography (HPLC) to achieve high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the number of protons in similar chemical environments. Key signals would include:
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Protons on the oxane ring, likely appearing in the 3.5-5.5 ppm region.
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Methylene protons of the 3-nitropropanoate groups, which would appear as triplets or more complex multiplets in the 2.5-3.5 ppm and 4.0-4.5 ppm regions.
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¹³C NMR: The carbon NMR spectrum would show signals for:
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Carbons of the oxane ring (approximately 60-100 ppm).
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Carbonyl carbons of the ester groups (around 170 ppm).
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Methylene carbons of the 3-nitropropanoate groups.
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2D NMR: Experiments such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): ESI-HRMS would be used to confirm the elemental composition (C₁₅H₂₁N₃O₁₅) by providing a highly accurate mass measurement.
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would be used to confirm the structure. Expected fragmentation patterns would include the neutral loss of the 3-nitropropanoate side chains and characteristic cleavages of the glycosidic bonds.
Biological Activity and Signaling Pathways
While there is no specific literature on the biological activity of Corollin, the presence of three 3-nitropropionic acid (3-NPA) moieties strongly suggests that its biological effects will be related to the known toxicology of 3-NPA.[3][4]
3-NPA is a well-characterized mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) of the electron transport chain.[3][5] This inhibition leads to a cascade of detrimental cellular events.
Mechanism of Action:
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Cellular Uptake and Hydrolysis: It is hypothesized that Corollin, being an ester, can cross cell membranes. Once inside the cell, it is likely hydrolyzed by cellular esterases to release free 3-nitropropionic acid.[3]
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Inhibition of Succinate Dehydrogenase: The released 3-NPA acts as a suicide inhibitor of succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain.[5]
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Consequences of Inhibition: This inhibition leads to:
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Cell Death: The combination of energy failure and oxidative stress can trigger apoptotic or necrotic cell death, with neurons being particularly vulnerable.[6]
The toxic effects of 3-NPA and its derivatives have been extensively studied, and they are known to cause neurological damage.[3][4] Therefore, it is highly probable that Corollin would exhibit significant neurotoxic properties.
Conclusion
Corollin is a structurally defined glycoside bearing three 3-nitropropanoate esters. While specific experimental data for this compound is scarce, its chemical nature allows for the proposal of logical synthetic and analytical strategies. Its biological activity is predicted to be dominated by the toxic properties of its 3-nitropropionic acid constituents, primarily through the inhibition of mitochondrial respiration. Further research is warranted to isolate or synthesize Corollin and experimentally validate its physicochemical properties and biological effects. This would be crucial for any consideration of its use in drug development, likely as a toxic payload or a tool compound for studying mitochondrial dysfunction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]
- 5. cambridge.org [cambridge.org]
- 6. 3-Nitropropionic acid neurotoxicity in organotypic striatal and corticostriatal slice cultures is dependent on glucose and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
